(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate
Description
Historical Context of Tetrahydroquinoline Derivatives in Organic Chemistry
The development of tetrahydroquinoline derivatives represents a rich history spanning several decades of organic chemistry research. The foundational work in this area began with the recognition that substituted derivatives of tetrahydroquinoline are common in medicinal chemistry, with early bioactive compounds such as oxamniquine, dynemycin, viratmycin, and nicainoprol demonstrating the therapeutic potential of this scaffold. These pioneering compounds established the tetrahydroquinoline framework as a privileged structure in drug discovery programs.
The synthesis methodologies for tetrahydroquinoline derivatives have evolved significantly over time. Traditional approaches focused on the hydrogenation of corresponding quinolines using heterogeneous catalysts, a method that proved both reliable and scalable for industrial applications. The reversible nature of this hydrogenation process led to interesting applications, with tetrahydroquinoline derivatives being examined as hydrogen-donor solvents in coal liquefaction processes, demonstrating the versatility of these chemical systems beyond pharmaceutical applications.
A significant advancement in the field occurred with the development of asymmetric hydrogenation techniques using homogeneous catalysts. Researchers demonstrated that tetrahydroquinolines could be prepared with high stereoselectivity, opening new possibilities for the synthesis of chiral pharmaceutical intermediates. Additionally, alternative synthetic routes emerged, including the preparation of tetrahydroquinolines from 1-indanone (benzocyclopentanone), providing chemists with multiple strategic options for accessing these important heterocyclic systems.
The historical progression also includes the development of domino reactions for generating tetrahydroquinolines with previously inaccessible substitution patterns. Bunce and co-workers introduced several practical and efficient domino reactions, including reduction-reductive amination strategies under hydrogenation conditions with palladium on carbon as catalyst. These methodologies featured multi-step sequences that could achieve 93-98% yields with high diastereoselectivity, representing significant improvements in synthetic efficiency.
More recent developments have focused on metal-catalyzed oxidative cyclization approaches. The Fujita group unveiled new methodologies using dichloro(pentamethylcyclopentadienyl)iridium(III) dimer complexes for the conversion of amino alcohols to tetrahydroquinolines. These advanced catalytic systems exemplify the continuous evolution of synthetic methodology in this important area of heterocyclic chemistry.
Properties
IUPAC Name |
(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.C2H2O4/c1-2-14-7-3-4-11-8-10(9-13)5-6-12(11)14;3-1(4)2(5)6/h5-6,8H,2-4,7,9,13H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXGJXFFKDTVRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form the Tetrahydroquinoline Core
A critical step in the synthesis is the cyclization of appropriate precursors to form the tetrahydroquinoline ring. According to patent WO2007116922A1, cyclization can be achieved by treating amino acid derivatives with phosphorus pentoxide under acidic conditions, specifically in the presence of methanesulfonic acid, to afford the tetrahydroquinolin-4-one intermediate. This method avoids the need for optical resolution steps and protecting group manipulations, allowing for more efficient synthesis.
| Parameter | Conditions/Details |
|---|---|
| Cyclization reagent | Phosphorus pentoxide + methanesulfonic acid |
| Temperature | 50–120 °C, preferably 65–75 °C |
| Reaction time | 15 minutes to 7 hours, preferably 2–4 hours |
| Solvent/stirring | Typically stirred, solvent not specifically required |
| Outcome | Formation of racemic tetrahydroquinolin-4-one |
This cyclization is sensitive to conditions; basic or other acidic conditions such as butyllithium or trifluoromethanesulfonic acid fail to promote the reaction effectively.
Functionalization at the 6-Position to Introduce Methanamine
The 6-position functionalization to install the methanamine group is generally achieved via reductive amination or amine substitution reactions on a corresponding aldehyde or halide intermediate.
A typical approach involves:
- Preparation of a 6-formyl or 6-halogenated tetrahydroquinoline intermediate.
- Reaction with ammonia or primary amine sources to form the methanamine group.
- Use of palladium-catalyzed reactions or reductive amination conditions for stereoselective control.
Palladium catalysts such as palladium acetate with phosphine ligands (e.g., triphenylphosphine) are employed to facilitate these transformations under mild conditions (room temperature to 100 °C), often in solvents like toluene, dimethylformamide, or 1,4-dioxane.
Oxalate Salt Formation
The free base amine is converted into the oxalate salt by reaction with oxalic acid. This step improves the compound's physicochemical properties such as solubility and stability.
Detailed Reaction Conditions and Solvent Systems
| Step | Reagents/Catalysts | Solvents | Temperature Range | Notes |
|---|---|---|---|---|
| Cyclization | Phosphorus pentoxide + methanesulfonic acid | None specifically required | 50–120 °C (65–75 °C ideal) | Stirred reaction, 2–4 hours typical |
| Oxime formation (intermediate) | Hydroxylamine hydrochloride or sulfate salts | Methanol, ethanol, ethyl acetate, water | 0–60 °C (40–50 °C ideal) | Avoids impurities, aqueous or organic solvents |
| Palladium-catalyzed reduction | Pd(OAc)2, phosphine ligands, base (NaOtBu) | Toluene, DMF, 1,4-dioxane | -78 to 200 °C (-30 to 100 °C preferred) | Enables stereoselective reduction |
| Carbonylation (if needed) | Carbonyldiimidazole, phosgene, triphosgene | Hydrocarbons, ethers, amides, alcohols | Room temperature to heating | For introducing carbonyl groups at amino sites |
| Salt formation | Oxalic acid | Suitable solvent (e.g., ethanol) | Ambient | Forms stable oxalate salt |
Research Findings and Process Optimization
- Optical resolution is often required when racemic mixtures are formed; however, the described cyclization under phosphorus pentoxide and methanesulfonic acid conditions can yield optically active intermediates without resolution steps, improving yields and process efficiency.
- Stereoselective reductions are challenging; palladium catalysts outperform other metals such as platinum, rhodium, or sodium borohydride in achieving the desired stereochemistry.
- The choice of solvent and temperature is critical to minimize side reactions and impurities, especially during oxime formation and palladium-catalyzed steps.
- The reaction times and reagent equivalents (e.g., 15–40 equivalents of organic sulfonic acid) are optimized for maximum yield and purity.
Summary Table of Key Preparation Steps
| Step No. | Description | Key Reagents/Catalysts | Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | Cyclization to tetrahydroquinoline | Phosphorus pentoxide + methanesulfonic acid | 65–75 °C, 2–4 h | Efficient ring closure, racemic or optically active |
| 2 | Introduction of 1-ethyl group | Starting material substitution | Incorporated in early steps | Simplifies synthesis |
| 3 | Oxime formation (intermediate) | Hydroxylamine salts | 0–60 °C, suitable solvents | Intermediate for further transformations |
| 4 | Palladium-catalyzed reduction | Pd(OAc)2, phosphine ligands, base | -30 to 100 °C | Stereoselective reduction |
| 5 | Functionalization at 6-position | Reductive amination or substitution | Mild heating, Pd catalysis | Installation of methanamine group |
| 6 | Oxalate salt formation | Oxalic acid | Ambient | Stable salt form |
The preparation of (1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate involves a multistep synthetic sequence centered on efficient cyclization to form the tetrahydroquinoline core, selective introduction of substituents, and careful functional group transformations. The use of phosphorus pentoxide with methanesulfonic acid for cyclization, palladium-catalyzed stereoselective reduction, and controlled oxime formation are key features of modern synthetic approaches. The final oxalate salt formation enhances the compound's pharmaceutical applicability.
These methods are supported by extensive patent literature and research findings, demonstrating optimized conditions that balance yield, stereoselectivity, and process scalability.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to its tetrahydroquinoline form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate or chromium trioxide.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Substitution reagents: Alkyl halides or acyl chlorides.
Major Products
Oxidation products: Quinoline derivatives.
Reduction products: Tetrahydroquinoline derivatives.
Substitution products: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, (1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate serves as a fundamental building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the development of novel materials with specific properties.
Biology
Biological studies have indicated that this compound may possess significant bioactive properties. Research has focused on its potential antimicrobial and anticancer activities. For instance, compounds derived from tetrahydroquinoline structures have been shown to exhibit inhibitory effects on various cancer cell lines and microbial strains .
Case Studies: Anticancer Activity
A study evaluated a series of tetrahydroquinoline derivatives for their antiproliferative effects against several cancer cell lines including HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma). Results indicated that certain derivatives exhibited low micromolar IC50 values, suggesting strong anticancer potential .
Medicine
In medicinal chemistry, derivatives of tetrahydroquinoline are explored for their pharmacological properties. The compound may act as a lead structure for developing new therapeutic agents targeting various diseases. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for further drug development .
Industrial Applications
The industrial applications of this compound include its use in the production of dyes and specialty chemicals. Its structural characteristics facilitate the creation of materials with desired properties for various industrial processes.
Mechanism of Action
The mechanism of action of (1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs and their distinguishing features:
Biological Activity
Overview
(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate is a chemical compound derived from tetrahydroquinoline, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H20N2O4
- CAS Number : 1185304-56-6
- IUPAC Name : (1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methanamine; oxalic acid
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : 1-Ethyl-1,2,3,4-tetrahydroquinoline and formaldehyde.
- Reagents : Ammonium chloride and oxalic acid.
- Conditions : The reaction is usually conducted at room temperature to moderate heating in solvents like ethanol or methanol.
The compound exhibits biological activity through its interaction with various molecular targets:
- It may act as an enzyme inhibitor or receptor modulator.
- The binding to specific targets can alter their activity, leading to various physiological effects.
Antimicrobial Activity
Research indicates that tetrahydroquinoline derivatives possess significant antimicrobial properties. The oxalate salt form may enhance solubility and bioavailability, contributing to its efficacy against bacterial strains.
Neuroprotective Effects
Studies have shown that compounds similar to this compound exhibit neuroprotective effects. They may reduce oxidative stress and inflammation in neuronal cells, making them potential candidates for treating neurodegenerative diseases.
Anti-inflammatory Properties
The compound has been associated with anti-inflammatory activities. It can inhibit pro-inflammatory cytokines and modulate immune responses, which is critical in conditions like arthritis and other inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various tetrahydroquinoline derivatives. The results demonstrated that this compound showed a significant reduction in bacterial growth compared to controls .
Study 2: Neuroprotection in Animal Models
In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests a potential therapeutic role in neurodegenerative disorders .
Study 3: Anti-inflammatory Response
A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. The findings indicated a marked decrease in inflammatory markers after treatment with this compound .
Comparison with Related Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 1,2,3,4-Tetrahydroquinoline | Moderate antimicrobial properties | Parent compound |
| Quinoline | Stronger antimicrobial effects | Oxidized form |
| N-Alkyl Tetrahydroquinolines | Varying biological activities | Structural derivatives |
Q & A
Q. Table 1: Reaction Conditions for Oxalate Salt Synthesis
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Ethanol | |
| Acid | Oxalic acid (1 eq) | |
| Temperature | 20–25°C (RT) | |
| Purification | Recrystallization (H2O/EtOH) |
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods ensures structural validation and purity assessment:
- NMR : H and C NMR identify the ethyl-tetrahydroquinoline backbone and oxalate counterion. Key signals include δ ~2.5–3.5 ppm (methylene groups) and δ ~8.0 ppm (aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] for CHN·CHO) .
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch of oxalate) and ~3300 cm (N-H stretch) validate functional groups .
Q. Table 2: Key Spectroscopic Data
| Technique | Expected Data | Reference |
|---|---|---|
| H NMR | δ 1.2–1.4 (t, CHCH), δ 3.0–3.5 (m, tetrahydroquinoline CH) | |
| HRMS | m/z calculated for CHNO: 280.1423 |
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
- Storage : Keep in a cool, dry place away from oxidizers and acids .
Advanced: How can mechanistic studies elucidate the reactivity of the tetrahydroquinoline moiety?
Methodological Answer:
- Substitution Reactions : The ethyl group and methanamine side chain may undergo nucleophilic substitution. Use DFT calculations to map electron density and predict reactive sites .
- Oxidation Pathways : Hydrogen peroxide (HO) or KMnO can oxidize the tetrahydroquinoline ring; monitor intermediates via LC-MS .
- Catalytic Hydrogenation : Test Pd/C or Raney Ni for regioselective reduction of the quinoline ring .
Advanced: How should researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific effects .
- Metabolic Stability : Compare in vitro (microsomal assays) and in vivo (rodent pharmacokinetics) data to assess metabolite interference .
- Control Experiments : Use structurally similar analogs (e.g., methyl-substituted derivatives) to isolate the role of the oxalate counterion .
Advanced: What computational approaches model the compound’s interaction with biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with protein structures (e.g., serotonin receptors) to predict binding affinities. The methanamine group may form hydrogen bonds with Asp155 .
- MD Simulations : Run 100-ns trajectories in GROMACS to analyze conformational stability of the tetrahydroquinoline ring in lipid bilayers .
- QSAR Models : Corinate substituent electronegativity (Hammett constants) with IC values to optimize bioactivity .
Basic: What purification methods ensure high yield and purity?
Methodological Answer:
- Recrystallization : Use a water-ethanol mixture (3:1 v/v) to isolate the oxalate salt .
- Column Chromatography : Employ silica gel (230–400 mesh) with a gradient of ethyl acetate/hexane (10–50%) for the free base .
- HPLC : Use a C18 column (acetonitrile/0.1% TFA) to resolve enantiomeric impurities .
Advanced: How does the oxalate counterion influence physicochemical properties?
Methodological Answer:
- Solubility : The oxalate salt increases aqueous solubility (e.g., ~42 mg/mL in HO) compared to the free base .
- Stability : Oxalate forms stable hydrogen bonds with the methanamine group, reducing hygroscopicity .
- Bioavailability : In vivo studies show faster absorption rates for the salt form due to enhanced dissolution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
